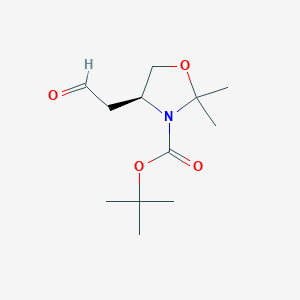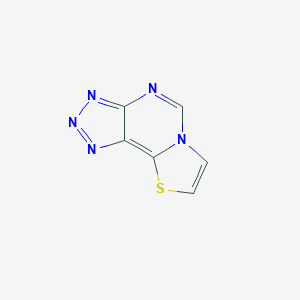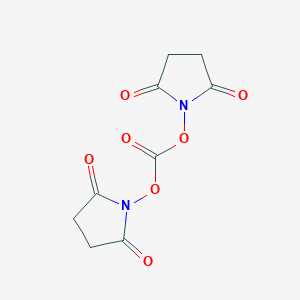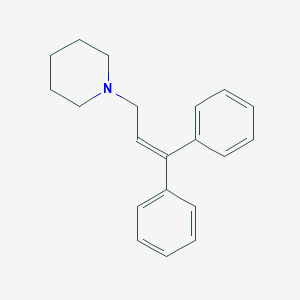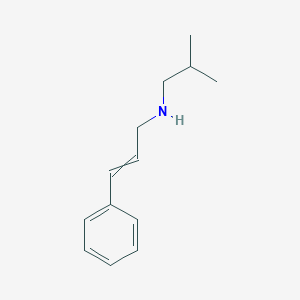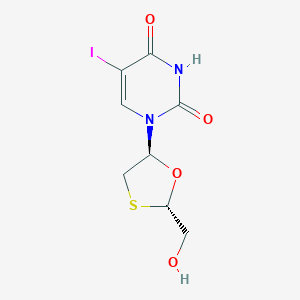
MAHMA NONOate
Overview
Description
MAHMA NONOate, also known as 1-Hexanamine, 6-(2-hydroxy-1-methyl-2-nitrosohydrazino)-N-methyl-, is a nitric oxide donor compound. Nitric oxide is a simple and unstable free radical molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. This compound is part of the diazeniumdiolate family, which is known for its ability to release nitric oxide under physiological conditions .
Mechanism of Action
Target of Action
MAHMA NONOate is a nitric oxide (NO) donor . Its primary targets are platelets and pulmonary arteries . Nitric oxide is a simple structured and unstable free radical molecule, which participates in the regulation of many pathophysiological processes . It functions both as a second messenger and as an endogenous neurotransmitter .
Mode of Action
This compound interacts with its targets by releasing nitric oxide . It has been shown to inhibit platelet aggregation induced by either collagen or ADP . This inhibitory effect was largely resistant to ODQ, a soluble guanylate cyclase inhibitor . The effect of this compound on platelet inhibition was approximately 10-fold more potent than S-nitrosoglutathione .
Biochemical Pathways
This compound affects the biochemical pathway involving the sarco-endoplasmic reticulum calcium ATPase . By activating this ATPase, it inhibits platelet aggregation . This suggests that this compound may play a role in the regulation of calcium homeostasis in platelets.
Pharmacokinetics
It is known that nitric oxide, which this compound releases, is small, gaseous, and uncharged, allowing it to freely diffuse into tissues . The effects of nitric oxide are restricted locally due to its short half-life (approximately 1s) .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet aggregation . It shows inhibitory effects to pulmonary artery and platelet aggregation with log IC 50 values of 7.18 and 6.16, respectively .
Action Environment
It is known that nitric oxide donors can be affected by light exposure
Biochemical Analysis
Biochemical Properties
MAHMA NONOate plays a significant role in biochemical reactions, particularly those involving nitric oxide. It interacts with various enzymes, proteins, and other biomolecules, primarily through its ability to release nitric oxide . The nature of these interactions is largely dependent on the specific biological system being studied.
Cellular Effects
This compound influences cell function through its effects on cell signaling pathways, gene expression, and cellular metabolism. Its primary mechanism of action involves the release of nitric oxide, which acts as a signaling molecule in many biological processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves the controlled release of nitric oxide. This can lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways that involve nitric oxide. This includes interactions with enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
MAHMA NONOate can be synthesized through the reaction of primary amines with nitric oxide in the presence of a base. The general synthetic route involves the following steps:
Reaction of Primary Amine with Nitric Oxide: The primary amine reacts with nitric oxide to form a diazeniumdiolate intermediate.
Stabilization of the Intermediate: The intermediate is stabilized by the addition of a base, such as sodium hydroxide, to form the final this compound compound.
Chemical Reactions Analysis
MAHMA NONOate undergoes various chemical reactions, primarily involving the release of nitric oxide. The types of reactions it undergoes include:
Decomposition: this compound decomposes to release nitric oxide under physiological conditions (pH 7.4 and 37°C).
Oxidation and Reduction: Nitric oxide released from this compound can participate in redox reactions, forming different nitrogen oxides such as nitroxyl anion and nitrosonium cation.
Scientific Research Applications
MAHMA NONOate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
MAHMA NONOate is part of the diazeniumdiolate family, which includes several other nitric oxide donor compounds. Similar compounds include:
Spermine NONOate: Releases nitric oxide at a slower rate compared to this compound.
PROLI NONOate: Known for its rapid release of nitric oxide and is used in similar applications as this compound.
Diethylamine NONOate: Another nitric oxide donor with different release kinetics and stability.
This compound is unique in its ability to release two molecules of nitric oxide per donor molecule with a half-life on the order of one minute at physiological pH and temperature . This makes it particularly useful in applications requiring rapid and controlled release of nitric oxide.
Properties
IUPAC Name |
hydroxyimino-[methyl-[6-(methylamino)hexyl]amino]-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N4O2/c1-9-7-5-3-4-6-8-11(2)12(14)10-13/h9,13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHAZGURWZYZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCN(C)[N+](=NO)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MAHMA NONOate release nitric oxide?
A1: this compound spontaneously decomposes in aqueous solutions at physiological pH to release two molecules of nitric oxide (NO). This decomposition is independent of enzymatic activity. [, , ]
Q2: What are the primary downstream effects of nitric oxide released by this compound?
A2: Nitric oxide released from this compound activates soluble guanylate cyclase, leading to increased intracellular cyclic guanosine monophosphate (cGMP) levels. [, ] This increase in cGMP then triggers various downstream effects, including vasodilation, inhibition of platelet aggregation, and modulation of ion channel activity. [, , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C8H19N5O4, and its molecular weight is 249.26 g/mol. []
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, this compound has been characterized using various spectroscopic techniques, including electrospray ionization mass spectrometry (ESI-MS). [] ESI-MS analysis has shown that this compound readily ionizes, releasing nitric oxide and other nitrogen oxide species upon collisional activation. []
Q5: How stable is this compound in solution?
A5: this compound's stability in solution is dependent on factors like pH and temperature. At physiological pH and 37°C, it has a half-life of approximately 15 minutes. [, ]
Q6: Are there specific storage recommendations for this compound?
A6: Yes, this compound should be stored as a dry powder at -20°C and protected from light and moisture to ensure its stability. [, ]
Q7: Does this compound itself possess catalytic properties?
A7: this compound is not inherently catalytic. Its primary function is to act as a nitric oxide donor, and its decomposition to release NO is spontaneous rather than catalytic. [, ]
Q8: What are some specific research applications of this compound?
A8: this compound is widely used in research to investigate:
- The physiological and pathological roles of nitric oxide [, , , , , ]
- Vascular reactivity and blood pressure regulation [, , , ]
- The impact of nitric oxide on platelet function [, ]
- The effects of nitric oxide on bacterial biofilms [, , ]
Q9: How do structural modifications of NONOates influence their nitric oxide release properties?
A9: The rate and duration of nitric oxide release from NONOates can be altered by modifying the amine moiety attached to the diazeniumdiolate group. [] For instance, increasing the size or complexity of the amine generally leads to a slower rate of NO release. []
Q10: What strategies can be employed to improve the stability of this compound in formulations?
A10: Formulating this compound in a dry powder form and storing it at low temperatures (-20°C) and protected from light and moisture can significantly enhance its stability. [, ]
Q11: How is this compound metabolized in vivo?
A11: While detailed metabolic pathways for this compound have not been extensively characterized, it is understood that the released nitric oxide readily interacts with various biological targets, including soluble guanylate cyclase and heme-containing enzymes. [, ] The ultimate fate of NO likely involves its oxidation to nitrate and nitrite. []
Q12: What in vitro models have been used to study the effects of this compound?
A12: this compound has been extensively used in various in vitro models, including:
- Isolated blood vessels to assess vasodilation [, , , , ]
- Platelet-rich plasma to investigate platelet aggregation inhibition [, ]
- Bacterial cultures to examine biofilm dispersal [, , ]
Q13: Has this compound been evaluated in animal models?
A13: Yes, this compound has been utilized in animal models to study its effects on:
- Blood pressure regulation in rats [, , , ]
- Cerebral blood flow in rats [, ]
- Renal function in rats []
- Erectile function in rats []
Q14: What is known about the potential toxicity of this compound?
A14: While this compound is a valuable research tool, it's essential to handle it with care. As a potent nitric oxide donor, excessive exposure could lead to undesirable effects associated with NO overproduction, such as hypotension. [, , ]
Q15: What are some alternatives to this compound as nitric oxide donors?
A15: Several other compounds are available that can release nitric oxide, each with its release kinetics and potential applications. Some examples include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


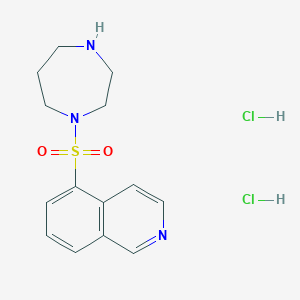
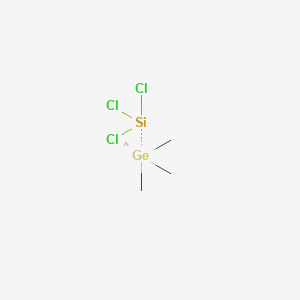

![1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B114549.png)


![Tert-butyl N-[(2R,3R)-1-hydroxy-3-methylpentan-2-YL]carbamate](/img/structure/B114557.png)
